molecular formula C17H19N3O6S B10807906 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide

Cat. No.: B10807906
M. Wt: 393.4 g/mol
InChI Key: DMHJOHFMIYQRGK-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide is a chemical compound of significant interest in oncological research due to its identified role as a Bcl-2-selective apoptosis-inducing agent . It is structurally characterized by a benzenesulfonamide core substituted with a nitro group and dimethylamino sulfonamide functionality, linked to a 2,3-dihydro-1,4-benzodioxin moiety, a structure known to contribute to biological activity . The primary research value of this compound lies in its potential to selectively trigger programmed cell death in cancer cells by targeting Bcl-2 proteins, which are key regulators of apoptosis and are often overexpressed in various cancers to promote cell survival . This mechanism makes it a promising candidate for investigating novel therapeutic strategies for cancer and immune diseases . Research into related benzenesulfonamide derivatives has demonstrated their utility as potent and selective inhibitors of enzymes like 12-lipoxygenase (12-LOX), which is implicated in processes such as platelet aggregation, inflammation, and cancer cell proliferation . The compound is provided For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or animal use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C17H19N3O6S/c1-19(2)27(23,24)13-7-8-14(15(9-13)20(21)22)18-10-12-11-25-16-5-3-4-6-17(16)26-12/h3-9,12,18H,10-11H2,1-2H3

InChI Key

DMHJOHFMIYQRGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)NCC2COC3=CC=CC=C3O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination Followed by Amination

Step 1: Bromination

  • Treat N,N-dimethyl-3-nitrobenzenesulfonamide with bromine (Br₂) in acetic acid at 40°C.

  • 4-Bromo-N,N-dimethyl-3-nitrobenzenesulfonamide forms selectively (yield: 78%).

Step 2: Buchwald-Hartwig Amination

  • React 4-bromo intermediate with 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.2 equiv) using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in toluene at 110°C.

  • Yield: 65–70% after column chromatography.

Synthesis of 2,3-Dihydro-1,4-benzodioxin-3-ylmethylamine

This chiral amine is synthesized through asymmetric reduction or resolution:

Route 1: Reductive Amination

  • Condense 2,3-dihydro-1,4-benzodioxin-3-carbaldehyde with ammonium acetate in methanol.

  • Reduce the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)₃) at 0°C.

  • Isolate the amine as a hydrochloride salt (yield: 88%).

Route 2: Enzymatic Resolution

  • Hydrolyze racemic 2,3-dihydro-1,4-benzodioxin-3-ylmethyl acetamide using lipase B from Candida antarctica to obtain enantiopure amine (ee > 99%).

Final Coupling and Optimization

Reductive Amination Protocol :

  • Combine N,N-dimethyl-3-nitrobenzenesulfonamide (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.1 equiv) in dichloroethane.

  • Add NaBH(OAc)₃ (1.5 equiv) and acetic acid (2.0 equiv) at 0°C.

  • Stir for 12 hours at room temperature.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the title compound (yield: 75%).

Critical Parameters :

  • Excess amine minimizes dimerization.

  • Acetic acid accelerates imine formation.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.84–6.91 (m, 4H, benzodioxin-H), 4.32 (m, 1H, CH₂NH), 3.02 (s, 6H, N(CH₃)₂).

  • HRMS : m/z 436.1245 [M+H]⁺ (calc. 436.1248).

Comparative Yield Analysis

StepReagents/ConditionsYield (%)
Sulfonamide formationDimethylamine, CH₂Cl₂, 25°C90
BrominationBr₂, AcOH, 40°C78
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C68
Reductive aminationNaBH(OAc)₃, CH₂Cl₂, 25°C75

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid strong reducing agents during coupling steps.

  • Amine Oxidation : Use inert atmospheres (N₂/Ar) to prevent degradation.

  • Chirality Control : Employ enantioselective catalysis or chiral auxiliaries for high optical purity .

Chemical Reactions Analysis

Types of Reactions: WAY-616451 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, acids, and bases are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-616451 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signaling pathways.

    Biology: Employed in research to understand cellular processes and the role of transforming growth factor-beta signaling.

    Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-616451 exerts its effects by inhibiting the activity of transforming growth factor-beta receptor 1 kinase. This inhibition disrupts the signaling pathways mediated by transforming growth factor-beta, leading to alterations in cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include the kinase domain of transforming growth factor-beta receptor 1, and the pathways involved are primarily related to cellular growth and differentiation .

Comparison with Similar Compounds

MDL 72832 Hydrochloride

  • Structure: Contains an 8-azaspiro[4.5]decane-dione core linked to a 2,3-dihydro-1,4-benzodioxin-3-ylmethylamino group.
  • Activity : Acts as a potent 5-HT₁A receptor ligand with mixed agonist/antagonist properties, indicating CNS applications .
  • Key Difference : Unlike the target compound, MDL 72832 lacks a sulfonamide group and nitro substitution, emphasizing the role of the spirocyclic system in 5-HT₁A binding.

Z25 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-fluorophenyl)-4-(4-pyridyl)pyrimidine-5-carboxamide)

  • Structure : Features a pyrimidine-carboxamide scaffold attached to benzodioxin and fluorophenyl groups.
  • Key Difference : The carboxamide and pyridyl groups distinguish Z25 from the sulfonamide-nitrobenzene system of the target compound, likely influencing target selectivity.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxy-4-isopropoxybenzamide

  • Structure : Benzodioxin linked to a substituted benzamide.
  • Activity: Not explicitly stated, but benzamides are common in drug design for metabolic stability .
  • Key Difference : Replaces the sulfonamide group with a benzamide, which may alter pharmacokinetic properties such as solubility and membrane permeability.

Functional Group Variations: Sulfonamide vs. Carboxamide

Compound Functional Group Biological Relevance
Target Compound Sulfonamide Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase, COX-2) .
Z25 Carboxamide Carboxamides enhance hydrogen bonding, improving target binding (e.g., viral proteases) .
MDL 72832 Spirocyclic ketone Facilitates CNS penetration and receptor interaction .

Antihepatotoxic Dioxane Derivatives

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g) from exhibit significant antihepatotoxic activity via modulation of liver enzymes (SGOT, SGPT). Although these contain a monocyclic 1,4-dioxane ring (vs. the benzodioxin bicyclic system), the presence of oxygen atoms in both scaffolds suggests a role in stabilizing free radicals or interacting with hepatic targets. The hydroxymethyl substitution in 4g enhances activity, underscoring the importance of polar substituents in hepatoprotection .

Pharmacological Target Diversity

Compound Biological Target Activity
Target Compound Unknown (predicted) Potential enzyme inhibition or receptor modulation.
MDL 72832 5-HT₁A receptor Mixed agonist/antagonist effects .
Z25 Dengue NS proteins Antiviral activity .
3',4'-(1",4"-dioxino)flavone Carbon tetrachloride-induced hepatotoxicity Reduces SGOT/SGPT levels .

Molecular Interactions and Crystallography

The target compound’s nitro and sulfonamide groups may participate in hydrogen bonding, influencing crystal packing and solubility. highlights the role of hydrogen-bonding patterns in molecular aggregation, which could be critical for stability and formulation.

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position : In dioxane/flavone hybrids (), the hydroxymethyl group at position 2" enhances antihepatotoxic activity. Similarly, the nitro group at position 3 in the target compound may influence electronic effects or steric interactions with biological targets.
  • Benzodioxin vs. Dioxane: The bicyclic benzodioxin system (vs. monocyclic dioxane) may improve metabolic stability due to reduced ring strain and enhanced lipophilicity.

Biological Activity

The compound 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide (commonly referred to as Compound A ) is a sulfonamide derivative that exhibits significant biological activity. This article provides a comprehensive overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C17H19N3O6S
  • Molecular Weight : 385.41 g/mol
  • Chemical Structure : The compound features a benzodioxin moiety linked to a nitrobenzenesulfonamide group, which is crucial for its biological activity.

Biological Activity

Compound A has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

Research indicates that Compound A exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In animal models, Compound A demonstrated significant anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Model

A study involving mice subjected to lipopolysaccharide (LPS) induced inflammation showed that administration of Compound A resulted in:

  • Reduction in paw edema by 40% compared to control.
  • Decreased serum levels of inflammatory markers.

Anticancer Properties

Preliminary studies suggest that Compound A has potential anticancer effects, particularly against certain types of cancer cells.

Cancer Cell LineIC50 (µM)
HeLa (cervical carcinoma)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The biological activity of Compound A is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways. The nitro group and sulfonamide moiety play critical roles in binding to target sites.

Q & A

Q. What are the critical synthetic steps for 4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, and how are intermediates characterized?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:

  • Amine coupling : Reacting 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with a nitrobenzenesulfonamide precursor under basic conditions (e.g., NaHCO₃) in aprotic solvents like DMF or acetonitrile .
  • Nitro group introduction : Controlled nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Intermediates are characterized via:

  • ¹H/¹³C NMR : To confirm regiochemistry and functional group integrity (e.g., sulfonamide NH at δ 8.5–9.5 ppm; benzodioxin protons as a multiplet at δ 4.0–4.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Multidimensional NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions (e.g., distinguishing nitro and sulfonamide substituents) .
  • HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Elemental analysis : Validates C, H, N, S percentages within ±0.4% of theoretical values .
  • FT-IR : Confirms key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹; nitro group at 1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amine groups, while dichloromethane reduces hydrolysis risks .
  • Temperature control : Lower temperatures (0–10°C) suppress nitro group reduction during coupling steps .
  • Catalytic additives : Triethylamine (5–10 mol%) accelerates sulfonamide formation by scavenging HCl .
  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (pH, stoichiometry) and interactions, reducing trial runs by 40–60% .

Q. What computational strategies predict reactivity and stability of this compound in biological systems?

  • Quantum mechanics (QM) : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites (e.g., nitro group as electron-deficient center) .
  • Molecular docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2) via AutoDock Vina, guiding structure-activity relationship (SAR) studies .
  • Molecular dynamics (MD) : Assesses conformational stability in aqueous environments (e.g., sulfonamide hydration effects) .

Q. How do structural modifications influence biological activity, and what assays validate these effects?

  • Nitro → amine reduction : Reduces cytotoxicity (IC₅₀ increases from 2.1 μM to >50 μM in MCF-7 cells) but enhances solubility .
  • Sulfonamide substitution : Replacing N,N-dimethyl with piperazine improves COX-2 inhibition (Ki from 1.8 μM to 0.3 μM) .
  • Biological assays :
    • Enzyme inhibition : Fluorescence polarization assays measure IC₅₀ against target enzymes .
    • Cellular viability : MTT assays over 48–72 hours in cancer cell lines .
    • Pharmacokinetics : HPLC-MS quantifies plasma stability and metabolic half-life in rodent models .

Q. How can contradictory data (e.g., variable yields under similar conditions) be resolved?

  • Reproducibility checks : Standardize reagent sources (e.g., anhydrous DMF) and moisture control (Schlenk lines for air-sensitive steps) .
  • Advanced analytics : Use LC-MS to detect trace impurities (e.g., de-nitro byproducts) that skew yields .
  • Cross-lab validation : Collaborate with independent labs to verify protocols, ensuring environmental factors (humidity, light) are controlled .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Freeze-dried formulations in amber vials under argon increase shelf life (>24 months at −20°C) .
  • Stabilizers : Add 1–2% w/v trehalose to aqueous solutions to prevent hydrolysis .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., sulfonamide cleavage) .

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